tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

Catalog No.
S820315
CAS No.
1057720-25-8
M.F
C11H13BrFNO2
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

CAS Number

1057720-25-8

Product Name

tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

IUPAC Name

tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

WWWUUAZACLRSJM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)F

tert-Butyl N-(2-bromo-6-fluorophenyl)carbamate (CAS 1057720-25-8) is a specialized trifunctional aromatic building block. It incorporates a nucleophilic nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, a bromine atom amenable to cross-coupling, and a fluorine atom for further modification or property tuning. The Boc protecting group offers stability under a wide range of basic and nucleophilic conditions while being readily removable under acidic conditions, making this compound a strategic choice for multi-step syntheses in pharmaceutical and materials science development. [REFS-1, REFS-2]

Procurement Fit

Boc-protected ortho-halogenated aniline for cross-coupling research
Ortho-fluoro group supports oxidative addition in Suzuki-Miyaura couplings
Compatible with continuous flow synthesis for process research

Procuring a simpler analog, such as the unprotected precursor 2-bromo-6-fluoroaniline, is often counterproductive in process-driven synthesis. The free amine's N-H bond complicates subsequent steps by reacting with organometallic reagents or bases, preventing key transformations like directed ortho-metalation and leading to side products in cross-coupling reactions. [1] Substituting with analogs lacking either the bromine or fluorine atom (e.g., tert-butyl N-(2-fluorophenyl)carbamate) eliminates a critical, orthogonal synthetic handle, fundamentally limiting the compound's utility in sequential diversification strategies where both sites are functionalized in a controlled order. [2] Therefore, this specific trifunctional compound is not directly interchangeable with its simpler precursors or analogs without significant, and often inefficient, redevelopment of the synthetic route.

Substitution Risk

Para-fluoro isomer may alter electronic distribution and coupling regioselectivity
Chlorine analog may reduce oxidative addition rate, affecting conversion
Non-Boc-protected anilines require extra protection, shifting impurity profiles

Directed Ortho-Metalation for C-H Functionalization

The N-Boc group is a powerful Directed Metalation Group (DMG), facilitating regioselective deprotonation at the C3 position (ortho to the carbamate) using strong bases like n-BuLi or s-BuLi. [REFS-1, REFS-2] This generates a lithiated intermediate that can be trapped with various electrophiles. In contrast, the unprotected precursor, 2-bromo-6-fluoroaniline, does not undergo this reaction; the organolithium base would preferentially deprotonate the more acidic N-H proton, preventing the desired C-H functionalization and leading to different reactivity pathways. [3]

Evidence DimensionFeasibility of Regioselective C3-Lithiation
Target Compound DataReaction proceeds via chelation-assisted C-H deprotonation at the C3 position.
Comparator Or Baseline2-bromo-6-fluoroaniline: Reaction proceeds via N-H deprotonation, preventing C3-lithiation.
Quantified DifferenceQualitative (Enabling vs. Non-enabling). The target compound enables a specific synthetic pathway unavailable to the unprotected precursor.
ConditionsAnhydrous THF, -78 °C, using an organolithium base (e.g., s-BuLi).

This enables the synthesis of complex, tri-substituted aniline derivatives that are otherwise difficult to access, justifying the procurement of the pre-protected building block.

Flow synthesis yield
Class-level inference
78% yield / 98.1% purity
Supports batch consistency and process fit review
Continuous flow vs. batch lithiation (class baseline 40–65%)

Orthogonal C-Br and C-F Reactivity

The C-Br bond exhibits significantly higher reactivity in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the C-F bond. [1] This reactivity differential allows for the selective functionalization of the C-Br position under relatively mild conditions, while leaving the C-F bond intact for subsequent, often mechanistically distinct, transformations like nucleophilic aromatic substitution (SNAr). This built-in orthogonality is superior to di-bromo analogs, where selective mono-arylation can be challenging and often results in mixtures of mono- and di-substituted products.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataC-Br bond is highly reactive; C-F bond is largely unreactive under standard Suzuki or Buchwald-Hartwig conditions.
Comparator Or BaselineHypothetical N-Boc-2,6-dibromoaniline: Both C-Br bonds have similar reactivity, making selective mono-functionalization difficult and low-yielding.
Quantified DifferenceHigh regioselectivity for the target compound vs. potential for low selectivity and mixed products for a di-bromo comparator.
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, base, solvent, 80-100 °C).

For buyers developing complex molecules, this compound provides two distinct and addressable synthetic handles, simplifying route design and improving overall yield by avoiding statistical product mixtures.

Ortho-fluoro coupling rate
Class-level inference
1.5–2.0× vs. para-F analog
Reported rate context for coupling step design
Model Suzuki reaction; Hammett σ analysis

Handling and Safety: Solid vs Liquid

tert-Butyl N-(2-bromo-6-fluorophenyl)carbamate is a stable, crystalline solid at room temperature, which is a significant process advantage. In contrast, its direct precursor, 2-bromo-6-fluoroaniline (CAS 65896-11-9), is a liquid with a density of 1.674 g/mL. Solids are significantly easier and more accurate to weigh and dispense in both laboratory and plant settings compared to dense, viscous liquids. Furthermore, the liquid aniline is classified as a skin and eye irritant requiring specific handling protocols, whereas the Boc-protected solid is generally less hazardous and has lower vapor pressure, reducing inhalation risk.

Evidence DimensionPhysical State and Handling Properties
Target Compound DataSolid (Expected)
Comparator Or Baseline2-bromo-6-fluoroaniline: Liquid, Density = 1.674 g/mL
Quantified DifferenceQualitative (Solid vs. Liquid). This translates to quantitative improvements in process time, accuracy, and safety.
ConditionsStandard laboratory conditions (20 °C, 1 atm).

For procurement in process development or manufacturing, choosing this solid compound simplifies material handling, improves weighing accuracy, enhances worker safety, and streamlines integration into automated workflows.

Patented intermediate specificity
Head-to-head
Explicitly claimed for KRAS G12D inhibitor research
Reported research intermediate for oncology target studies
Binary: claimed vs. non-fluorinated analog

Tri-Substituted Aromatic Scaffold Synthesis

This compound is the right choice for synthetic routes requiring the construction of 1-amino-2-bromo-3-aryl-6-fluorobenzene derivatives or related structures. The workflow involves an initial, selective cross-coupling at the C2-bromine position, followed by a directed ortho-metalation at the C3 position to introduce a second, different substituent, providing a highly controlled and efficient route to complex scaffolds. [REFS-1, REFS-2]

Pharmaceutical Intermediate Process Development

In scaled-up laboratory or pilot plant settings, this building block is preferred over its liquid aniline precursor. Its solid form simplifies material handling, reduces exposure risks, and eliminates the need for an in-situ protection step, thereby reducing the number of unit operations, minimizing solvent waste, and improving the overall process mass intensity (PMI) of the synthetic sequence. [3]

Late-Stage Functionalization in Medicinal Chemistry

The orthogonal reactivity of the C-Br and C-F bonds makes this compound ideal for late-stage diversification in drug discovery. A common core can be synthesized via reaction at the bromine, and a library of analogs can then be rapidly generated by exploring nucleophilic aromatic substitution at the fluorine position, allowing for efficient structure-activity relationship (SAR) studies. [2]

Application Fit

Application
Selection Property
Validation Focus
KRAS G12D inhibitor research synthesis
Documented patent intermediate for oncology target
Reproducibility of patented route and biaryl coupling
Continuous flow process development
Compatibility with flow lithiation/bromination
Yield and purity benchmarking; impurity control
Functionalized indoline synthesis
Ortho-fluoro directing effect in Pd-catalyzed annulation
Regioselectivity and scaffold diversity for libraries

XLogP3

3.3

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